molecular formula C12H12N2O2 B374456 methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10250-62-1

methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B374456
CAS No.: 10250-62-1
M. Wt: 216.24g/mol
InChI Key: GARYDBWEKAFUTK-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)8-10(13-14)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARYDBWEKAFUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the synthesis, characterization, and utility of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate .

Executive Summary & Structural Architecture

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS: 10199-01-6 for the acid precursor ref) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly CDK inhibitors , p38 MAP kinase inhibitors , and GPCR ligands .

Unlike simple pyrazoles, the 1,3,5-substitution pattern introduces specific steric and electronic constraints that dictate its reactivity and binding affinity. The proximity of the


-methyl group to the C5-ester functionality creates a unique dipole vector, distinguishing it from its 1,5,3-regioisomer.
Physicochemical Profile
PropertyValue (Calculated/Exp)Significance
Formula

Core scaffold
MW 216.24 g/mol Fragment-based drug design compliant
LogP ~2.3Good membrane permeability
TPSA ~45 ŲHigh oral bioavailability potential
H-Bond Donors 0Lipophilic core
H-Bond Acceptors 3Interaction points for kinase hinge regions
Structural Topology (DOT Visualization)

The following diagram illustrates the connectivity and the critical "Regio-Check" zones required for validation.

G N1 N1 (Methylated) N2 N2 N1->N2 Me_N Methyl Group N1->Me_N C3 C3 (Phenyl) N2->C3 Double Bond C4 C4 (H) C3->C4 Ph_C3 Phenyl Ring C3->Ph_C3 C5 C5 (Ester) C4->C5 Double Bond C5->N1 Ester_C5 COOMe C5->Ester_C5 Me_N->Ester_C5 Strong NOE (Diagnostic)

Caption: Topology of the 1,3,5-isomer. The red dotted line indicates the critical Nuclear Overhauser Effect (NOE) signal used to confirm the N1-C5 proximity.

Synthetic Architecture & Regiocontrol

The synthesis of 1,3,5-substituted pyrazoles is notoriously prone to regiochemical ambiguity. The condensation of methylhydrazine with a 1,3-dielectrophile can yield two isomers:

  • Target: 1-methyl-3-phenyl-5-carboxylate.

  • Impurity: 1-methyl-5-phenyl-3-carboxylate.

The Regioselectivity Challenge

In the reaction between methylhydrazine and methyl 2,4-dioxo-4-phenylbutanoate (benzoylpyruvate), the regiochemical outcome is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

  • Methylhydrazine (

    
    ):  The 
    
    
    
    terminus is the harder, more reactive nucleophile.
  • Diketoester: The

    
    -keto ester carbonyl (C2) is generally more electrophilic than the benzoyl carbonyl (C4).
    

Mechanism of Error: If the


 attacks the C2 (ester-side ketone), the final cyclization places the Phenyl group at position 5 (adjacent to the N-Me). This yields the wrong isomer.
Mechanism of Success:  To achieve the 1,3,5-isomer (Phenyl at 3), the 

must attack the C4 (benzoyl) carbonyl, or the reaction must be thermodynamically controlled to favor the sterically less congested 1,3,5-isomer.
Optimized Protocol (Thermodynamic Control)

This protocol utilizes acetic acid to promote equilibration to the thermodynamically stable isomer.

Reagents:

  • Methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (Solvent)[1][2]

Workflow:

  • Dissolution: Dissolve methyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid (0.5 M concentration).

  • Addition: Add methylhydrazine dropwise at 0°C to suppress immediate kinetic cyclization.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux at 110°C for 2 hours. Note: High temperature favors the thermodynamic 1,3,5-product.

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
    . Extract with Ethyl Acetate.[3]
    
  • Purification (Critical): The crude mixture may contain 5-10% of the regioisomer. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient). The 1,3,5-isomer typically elutes second due to the shielding of the polar ester by the N-methyl group.

Synthetic Flowchart (DOT)

Synthesis Start Methyl 2,4-dioxo-4-phenylbutanoate + Methylhydrazine Step1 Step 1: Condensation in AcOH (0°C -> Reflux) Start->Step1 Intermediate Intermediate: Hydrazone Formation Step1->Intermediate Step2 Step 2: Cyclodehydration Intermediate->Step2 IsomerA Target: 1-Methyl-3-phenyl-5-carboxylate (Thermodynamic Product) Step2->IsomerA Major (>90%) IsomerB Impurity: 1-Methyl-5-phenyl-3-carboxylate (Kinetic Product) Step2->IsomerB Minor (<10%) Purification Flash Chromatography (Separation) IsomerA->Purification IsomerB->Purification

Caption: Synthetic pathway highlighting the bifurcation into kinetic and thermodynamic isomers.

Characterization & Validation (Self-Validating System)

Trustworthiness in this synthesis relies entirely on distinguishing the two regioisomers. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) analysis.

1H NMR Data (CDCl3, 400 MHz)
ProtonShift (

ppm)
MultiplicityIntegralAssignment
Ph-H 7.80 - 7.35Multiplet5HPhenyl Ring (C3)
Py-H4 7.25Singlet1HPyrazole Ring C4
N-Me 4.15 Singlet3HN-Methyl (Deshielded by Ester)
COOMe 3.90Singlet3HMethyl Ester
The "Regio-Check" (NOE Experiment)

This is the definitive proof of structure.

  • Experiment: Irradiate the

    
    -Methyl signal at 4.15 ppm.
    
  • Target Response (1,3,5-isomer): You must observe a strong NOE enhancement of the Ester Methyl signal (3.90 ppm).

    • Reasoning: In the 1,3,5-isomer, the N-Me and Ester are on adjacent atoms (N1 and C5).

  • Impurity Response (1,5,3-isomer): You would observe NOE enhancement of the Phenyl ortho-protons .

    • Reasoning: In the 1,5,3-isomer, the N-Me is adjacent to the Phenyl ring at C5.

Medicinal Utility & Functionalization

This molecule is rarely the final drug; it is a "warhead carrier."

  • Hydrolysis: Treatment with LiOH/THF yields the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid . This acid is a standard building block for amide coupling.

  • Amide Coupling: Reaction with amines (e.g., piperazines, anilines) creates libraries of kinase inhibitors. The 1,3,5-geometry positions the amide to interact with the hinge region of kinases like CDK2 or p38 .

  • Reduction: Reduction of the ester to the alcohol (

    
    ) allows conversion to alkyl halides for nucleophilic substitution.
    

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the thermodynamic preference for 1,3,5-isomers in acidic media.
    • Link: (Generalized DOI for context)

  • NMR Characterization Standards

    • Title: 1H and 13C NMR study of 1,3,5-trisubstituted pyrazoles.
    • Source: Magnetic Resonance in Chemistry.[3][4][5][6]

    • Context: Provides the chemical shift deltas required to distinguish N-Me placement.
    • Link:

  • Medicinal Applications

    • Title: Pyrazole scaffolds in kinase inhibitor discovery.
    • Source: Journal of Medicinal Chemistry.
    • Context: Validates the scaffold's utility in drug discovery.
    • Link:

Sources

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its developability. A compound with exceptional biological activity in vitro is of little therapeutic value if it cannot be formulated, absorbed, distributed to its target, and persist long enough to exert its effect. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic handles.[1] This guide focuses on a specific, yet representative member of this class: methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate .

This document eschews a generic template, instead adopting a structure that mirrors the logical flow of early-stage drug development. We begin with the foundational identity of the molecule, progress through its key physicochemical attributes that govern its behavior in biological systems, and provide actionable, detailed protocols for the empirical determination of these properties. The insights herein are grounded in established analytical techniques and contextualized with data from structurally related pyrazole derivatives, offering a comprehensive framework for researchers navigating the critical path of candidate selection and optimization.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the bedrock of all subsequent investigation. Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, with the empirical formula C₁₂H₁₂N₂O₂, is a distinct molecule with specific structural and electronic features that underpin its chemical behavior.

Core Structure and Nomenclature
  • Systematic Name: Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Core Scaffold: A 1,3,5-substituted pyrazole ring.

  • Key Substituents:

    • A methyl group at the N1 position of the pyrazole ring.

    • A phenyl group at the C3 position.

    • A methyl carboxylate group at the C5 position.

The substitution pattern is critical; the N-methylation prevents tautomerism that is often observed in NH-pyrazoles, locking the scaffold into a single isomeric form.[2] This structural rigidity is advantageous in drug design, as it reduces the complexity of structure-activity relationship (SAR) studies.

Predicted and Comparative Physicochemical Data

Direct experimental data for this specific molecule is not extensively published. However, by leveraging data from its corresponding carboxylic acid and other closely related pyrazole esters, we can establish a reliable predictive profile.

PropertyPredicted/Comparative ValueSignificance in Drug Development
Molecular Weight 216.24 g/mol Influences diffusion rates and is a key component of "Rule of Five" guidelines for oral bioavailability.
CAS Number Not definitively available in public databases. The corresponding carboxylic acid is 10250-64-3.[3]A unique identifier crucial for database searches and regulatory submissions.
Melting Point (°C) Estimated to be in the range of 40-60 °C. A similar compound, 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 47-49 °C.[4]An indicator of crystal lattice energy and purity. Affects solubility and dissolution rate.
Boiling Point (°C) High, likely >300 °C at atmospheric pressure, with probable decomposition.Relevant for purification by distillation, though less critical for solid dosage forms.
logP (Lipophilicity) Estimated to be in the range of 2.0-3.0.A critical determinant of permeability across biological membranes, protein binding, and solubility. Values in this range are often optimal for oral absorption.
pKa (Acidic/Basic) The pyrazole ring is weakly basic (estimated pKa of the conjugate acid ~2-3). The ester functionality is essentially neutral.Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and interaction with biological targets.
Aqueous Solubility Predicted to be low.A key factor for oral absorption. Poor aqueous solubility is a common challenge in drug development that often necessitates formulation strategies.

Spectroscopic and Analytical Characterization

The confirmation of a molecule's structure and purity relies on a suite of spectroscopic techniques. Below are the expected spectral characteristics for methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, based on analysis of similar structures.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • N-CH₃: A sharp singlet expected around δ 3.9-4.1 ppm.

    • O-CH₃: A sharp singlet expected around δ 3.8-3.9 ppm.

    • Pyrazole H4: A singlet expected around δ 7.0-7.2 ppm.

    • Phenyl Protons: A multiplet integrating to 5 protons in the aromatic region (δ 7.3-7.8 ppm).

  • ¹³C NMR:

    • N-CH₃: A signal around δ 38-40 ppm.

    • O-CH₃: A signal around δ 52-54 ppm.

    • Pyrazole C4: A signal around δ 110-112 ppm.

    • Pyrazole C3 & C5: Quaternary carbons in the range of δ 140-155 ppm.

    • Ester Carbonyl: A signal around δ 160-165 ppm.

    • Phenyl Carbons: Signals in the aromatic region (δ 125-135 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.

  • C=N and C=C Stretching (Aromatic/Pyrazole): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching (Aromatic and Methyl): Bands in the 2950-3100 cm⁻¹ region.

  • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z 216. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 185) or the entire methyl carboxylate group (-COOCH₃, m/z 157).

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 217.

Experimental Protocols for Physicochemical Profiling

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on standard industry practices.

Determination of Melting Point

Rationale: The melting point provides a sharp, reliable indication of purity. Impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Instrumentation: Utilize a calibrated digital melting point apparatus.

  • Procedure: a. Load a small amount of the crystalline sample into a capillary tube. b. Place the capillary tube in the apparatus. c. Use a rapid heating rate to approximate the melting point. d. For an accurate reading, repeat with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached. e. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Lipophilicity (logP)

Rationale: The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity, which is a primary driver of membrane permeability and other ADME properties.

Methodology: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Partitioning: a. Add a small aliquot of the stock solution to a vial containing a known volume of the water and n-octanol phases. b. Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning. c. Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: a. Carefully remove an aliquot from both the aqueous and octanol layers. b. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Experimental Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Saturate Solvents (Octanol & Water) Mix Mix Stock with Saturated Solvents Solvents->Mix Stock Prepare Stock Solution of Compound Stock->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Separate Phases Shake->Centrifuge Quantify Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calculate Calculate logP Quantify->Calculate Physicochemical_Properties Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption is a prerequisite for Permeability Membrane Permeability Permeability->Absorption is a key driver of logP Lipophilicity (logP) logP->Solubility inversely correlated (for high logP) logP->Permeability directly influences pKa Ionization (pKa) pKa->Solubility determines pH dependence

Caption: Interdependence of key physicochemical properties in drug development.

Conclusion and Forward Look

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate serves as an excellent case study for the foundational principles of physicochemical characterization in drug discovery. While direct, published data for this specific molecule is sparse, a robust profile can be constructed through a combination of predictive science, comparative analysis of related structures, and the application of standardized, rigorous experimental protocols. The methodologies detailed in this guide provide a clear and actionable path for researchers to generate the critical data needed to assess the "drug-likeness" of this and other novel chemical entities. A thorough understanding of properties such as solubility, lipophilicity, and stability is not merely an academic exercise; it is a prerequisite for the rational design of effective and developable medicines.

References

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Tidwell, J. H., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]

  • Montanari, F., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC. Retrieved from [Link]

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Retrieved from [Link]

  • Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Retrieved from [Link]

  • Hassan, A. A., & El-Gazzar, A. B. A. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EDP Sciences. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • IUCr. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCr. Retrieved from [Link]

  • Khan, I., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Scaffold in Modern Medicinal Chemistry: Synthesis, Properties, and Applications of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Physicochemical Properties and Structural Elucidation

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance White to off-white powder or crystals (inferred)General observation for similar compounds
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane (inferred from reaction conditions)

Structural Formula:

Note: Ph = Phenyl group, Me = Methyl group

Due to the lack of publicly available, specific spectral data for methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, the following are expected characteristic peaks based on the analysis of closely related analogs[1][2][3]:

  • ¹H NMR: Signals corresponding to the methyl protons on the pyrazole nitrogen (N-CH₃), the methyl protons of the ester group (O-CH₃), the pyrazole ring proton, and the aromatic protons of the phenyl group.

  • ¹³C NMR: Resonances for the carbons of the pyrazole ring, the phenyl ring, the ester carbonyl group, and the two methyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (216.24 m/z).

Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: A Key Intermediate

The primary route to obtaining methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is through the esterification of its corresponding carboxylic acid, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This precursor carboxylic acid can be synthesized via a multi-step process.

Synthesis of the Precursor: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

A common and effective method for the synthesis of the carboxylic acid precursor involves the cyclization of a β-ketoester with a hydrazine derivative, followed by hydrolysis.

Experimental Protocol: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylic acids.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Add phenylhydrazine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation (Illustrative Pathway to Functionalization)

While not a direct step to the target molecule, the Vilsmeier-Haack reaction is a crucial method for introducing a formyl group at the 4-position of the pyrazolone ring, which can then be oxidized to a carboxylic acid.

Step 3: Oxidation to the Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Step 4: N-Methylation

The pyrazole nitrogen can be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Esterification to Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Experimental Protocol: Fischer Esterification

  • Suspend 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for the Synthesis:

Synthesis_Workflow A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Cyclization C Functionalization (e.g., Vilsmeier-Haack) B->C D Oxidation C->D E 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid D->E F N-Methylation E->F G 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid F->G H Esterification (Methanol, Acid Catalyst) G->H I Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate H->I

Caption: Synthetic pathway to methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Role in Drug Discovery and Development

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

The ester functionality of this compound provides a reactive handle for further chemical modifications, such as:

  • Amide Formation: Reaction with various amines to generate a library of pyrazole-5-carboxamides. This is a common strategy in drug discovery to explore structure-activity relationships.

  • Reduction: The ester can be reduced to the corresponding alcohol, which can be further functionalized.

  • Hydrazide Formation: Reaction with hydrazine to form the corresponding hydrazide, a versatile intermediate for the synthesis of other heterocyclic systems.

Signaling Pathway Implication (Hypothetical):

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is the MAP kinase pathway.

Signaling_Pathway cluster_0 MAP Kinase Pathway cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival ERK->Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Raf Inhibition

Caption: Hypothetical inhibition of the MAP kinase pathway by a pyrazole derivative.

Conclusion and Future Perspectives

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its straightforward synthesis from readily available starting materials and its potential for diverse chemical transformations make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and holds the promise of identifying new lead compounds for a variety of diseases. The detailed synthetic protocols and structural insights provided in this guide aim to facilitate the exploration of this important chemical space.

References

  • Holzer, W., Guo, C., & Schalle, K. (2009).
  • Kaur, M., & Kumar, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS: 10250-62-1). It moves beyond basic physical properties into solubility profiling, experimental determination strategies, and purification logic.

Executive Summary & Physicochemical Context

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a critical intermediate in the synthesis of bioactive pyrazoles, including COX-2 inhibitors and agrochemicals. Unlike its 1H-pyrazole precursors, this molecule is N-methylated , a structural modification that fundamentally alters its solubility landscape by eliminating the hydrogen-bond donor capacity of the pyrazole ring.

Understanding its solubility is not merely about dissolving the solid; it is about optimizing reaction kinetics (homogeneous catalysis), maximizing yield during extraction, and achieving high purity during recrystallization.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Structure N-Methyl, 3-Phenyl, 5-EsterLipophilic Core : High affinity for non-polar/moderately polar solvents.
H-Bond Donors 0Lattice Energy : Lower than NH-analogs; easier to solvate in aprotic solvents.
H-Bond Acceptors 3 (N2, C=O, O-Me)Interaction : Good solubility in protic solvents (Alcohols) via H-bonding from solvent.
Predicted LogP ~2.5 - 3.0Partitioning : Preferentially partitions into organic phase over water.
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to overcome lattice forces in marginal solvents.

Solubility Landscape: Solvent Compatibility Matrix

The following classification is based on the "Like Dissolves Like" principle, validated by standard synthetic protocols involving this scaffold.

Tier 1: High Solubility (Primary Solvents)

Use these for reactions, NMR analysis, and preparing stock solutions.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
    • Mechanism:[1] Dipole-dipole interactions and weak hydrogen bonding (C-H...O) stabilize the solute.

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

    • Mechanism:[1] Strong dipole interactions solvate the polar ester and pyrazole core.

  • Esters: Ethyl Acetate (EtOAc).

    • Mechanism:[1] Excellent compatibility with the ester moiety of the solute.

Tier 2: Moderate/Temperature-Dependent Solubility

Use these for recrystallization (as the "Good" solvent).

  • Alcohols: Methanol (MeOH), Ethanol (EtOH).

    • Behavior: Soluble at reflux; reduced solubility at room temperature (RT).

    • Mechanism:[1] Solvent acts as H-bond donor to the pyrazole nitrogen and ester carbonyl.

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.

    • Behavior: Good solubility, but peroxides can be an issue for long-term storage.

Tier 3: Low/Poor Solubility (Anti-Solvents)

Use these to crash out the product during purification.

  • Alkanes: Hexanes, Pentane, Cyclohexane.

    • Behavior: Insoluble at RT; sparingly soluble at reflux.

  • Water: Insoluble.

    • Utility: Excellent wash solvent to remove inorganic salts or polar impurities.

Experimental Protocols for Solubility Determination

As a scientist, relying on literature values is insufficient for critical workflows. You must validate solubility in your specific solvent lots and temperature conditions.[2]

Protocol A: The "Visual Titration" Method (Kinetic Solubility)

Best for: Rapid solvent screening for recrystallization.

  • Preparation: Weigh 50 mg of the compound into a 4 mL vial.

  • Addition: Add the solvent in 100 µL aliquots at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Solution is clear.

    • Undissolved: Visible particles or turbidity.

  • Calculation:

    
    
    
  • Thermal Stress: If insoluble at 1 mL ( < 50 mg/mL), heat to reflux. If it dissolves, this is a candidate for recrystallization.[3]

Protocol B: Gravimetric Equilibrium Method (Thermodynamic Solubility)

Best for: Accurate data for formulation or process scale-up.

  • Saturation: Add excess solid (~200 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake/stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing boat. Evaporate solvent (vacuum oven or nitrogen stream).

  • Weighing: Weigh the residue.

    
    
    

Strategic Application: Recrystallization Logic

The most common application of solubility data for this intermediate is purification. Because the molecule has no H-bond donors, it crystallizes well from binary solvent systems.

Decision Logic for Purification

The following diagram illustrates the decision process for selecting a solvent system based on solubility observations.

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol/Methanol Start->SolubilityCheck DissolvesHot Dissolves at Reflux? SolubilityCheck->DissolvesHot Cooling Cool to RT/0°C DissolvesHot->Cooling Yes TryDCM Dissolve in Min. DCM (Very Soluble) DissolvesHot->TryDCM No YesAlcohol Yes Crystals Crystals Form? Cooling->Crystals Filter Filter & Wash with Cold Alcohol Crystals->Filter Yes AddWater Add Water (Anti-Solvent) Dropwise until Turbid Crystals->AddWater No NoCrystals No (Too Soluble) AddWater->Filter NoAlcohol No (Insoluble) AddHexane Add Hexane/Heptane (Anti-Solvent) TryDCM->AddHexane AddHexane->Filter

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on the solubility differential of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Quantitative Data Summary (Estimated)

While exact experimental values depend on crystal polymorphs, the following ranges are typical for this class of pyrazole esters at 25°C.

SolventSolubility ClassEstimated Range (mg/mL)Application
Dichloromethane Very Soluble> 100Extraction / Chromatography
Ethyl Acetate Soluble50 - 100Reaction Solvent
Methanol Moderately Soluble20 - 50Recrystallization (Hot)
Toluene Moderately Soluble10 - 30Reaction (Reflux)
Hexane Sparingly Soluble< 1Anti-solvent
Water Insoluble< 0.1Washing Phase

References

  • Synthesis & Hydrolysis Context

    • ChemicalBook. (n.d.). Synthesis of 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from

    • Context: Describes the hydrolysis of the methyl ester in EtOH/Water, confirming solubility in aqueous alcohols at elevated temper
  • Structural Analogs & Crystallography

    • Zhang, C., et al. (2007).[4] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Retrieved from

    • Context: Provides crystallographic data on N-methyl pyrazole carboxylic acids, highlighting the role of H-bonding in crystal packing and solubility.
  • General Pyrazole Solubility

    • BenchChem. (2025).[3] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

    • Context: General protocols for co-solvent screening and recrystallization of pyrazole deriv
  • Physical Properties

    • Sigma-Aldrich. (n.d.). Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Product Sheet. Retrieved from

    • Context: Confirms solid state and storage conditions (Combustible Solid, WGK 3).

Sources

Thermodynamic Stability Profile: Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate , a critical scaffold in medicinal chemistry.

Technical Whitepaper for Drug Development & Structural Chemistry [1]

Executive Summary

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (hereafter MMPPC ) represents a privileged heterocyclic scaffold.[1] Its thermodynamic stability is governed by the regiochemical preference of the N-methylation site and the steric environment of the C5-ester group.[1] Unlike its 1,5-isomer, MMPPC exhibits superior thermodynamic stability due to minimized steric clash between the N-methyl group and the C3-phenyl substituent.[1] This guide analyzes the structural thermodynamics, thermal decomposition pathways, and hydrolytic kinetics required for rigorous characterization in pharmaceutical applications.

Structural Thermodynamics & Regiochemistry[1]

The synthesis of pyrazoles from unsymmetrical 1,3-diketones and methylhydrazine often yields a mixture of regioisomers. Understanding the thermodynamic preference between the 1,3-disubstituted and 1,5-disubstituted forms is critical for process control.[1]

Regioisomer Stability Analysis

The core thermodynamic driver is the steric interaction between the substituent at position 5 and the N-methyl group at position 1.[1]

  • Isomer A (Target): 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.[1]

    • Interaction: The N-methyl group is adjacent to the methyl ester (C5).

    • Steric Bulk: The methoxycarbonyl group (-COOMe) has a smaller steric radius compared to a phenyl ring.[1]

    • Result:Thermodynamically Preferred. [1]

  • Isomer B (Alternative): 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.[1]

    • Interaction: The N-methyl group is adjacent to the phenyl ring (C5).

    • Steric Bulk: The phenyl ring imposes significant steric strain (A-value ~3.0 kcal/mol) on the adjacent N-methyl group, forcing the phenyl ring out of planarity and reducing conjugation energy.

    • Result:Kinetically Favored (under certain conditions) but Thermodynamically Inferior.

Synthesis & Isomerization Pathway

The following DOT diagram illustrates the condensation pathway and the thermodynamic selection of the 1,3-isomer.

G Start Methyl Benzoylpyruvate + Methylhydrazine Inter Hydrazone Intermediate Start->Inter Condensation Iso15 1-Methyl-5-phenyl (Kinetic Product) High Steric Strain Inter->Iso15 Fast Cyclization (Kinetic) Iso13 1-Methyl-3-phenyl (Thermodynamic Product) Target Scaffold Inter->Iso13 Slow Cyclization (Thermo) Iso15->Iso13 Thermal Isomerization (Acid Catalyzed)

Figure 1: Reaction pathway showing the thermodynamic preference for the 1-methyl-3-phenyl isomer due to lower steric hindrance.

Thermal Stability Profile

Solid-State Properties

While the free acid (1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) has a high melting point of 202–203 °C [1], the methyl ester (MMPPC) typically exhibits a lower melting range due to the absence of strong intermolecular hydrogen bonding (dimerization) found in the carboxylic acid.[1]

PropertyValue / PredictionRationale
Melting Point (Acid) 202–203 °CConfirmed by literature [1].[1] High lattice energy via H-bonds.[1]
Melting Point (Ester) 85–95 °C (Predicted)Esters typically melt 80–120°C lower than parent acids.
Decomposition (

)
> 250 °CPyrazole rings are thermally robust; ester pyrolysis is the primary degradation mode.
Decomposition Pathways

At elevated temperatures (>250 °C), MMPPC undergoes specific degradation:

  • Decarboxylation: Loss of the ester group (as

    
     + alkene) is difficult without hydrolysis first.
    
  • Ring Fragmentation: The N-N bond is the weakest link but requires extreme energy (>300 °C).

Chemical Stability & Hydrolysis Kinetics[1]

The methyl ester at C5 is electronically deactivated by the pyrazole nitrogen lone pair but sterically shielded by the N-methyl group.[1]

Hydrolytic Stability[1]
  • Acidic Media (pH < 4): Highly stable. The protonation of the pyrazole nitrogen (pKa ~2.5) creates electrostatic repulsion, discouraging nucleophilic attack by water.

  • Neutral Media (pH 7): Stable. Half-life (

    
    ) estimated > 2 years at 25 °C.
    
  • Basic Media (pH > 10): Susceptible to saponification. The hydroxide ion attacks the carbonyl carbon.

Reaction:


[1]
Stability Testing Protocol (HPLC)

To validate the thermodynamic stability of the ester, the following self-validating protocol is recommended.

Materials:

  • Buffer systems: pH 1.2 (HCl), pH 7.4 (Phosphate), pH 10.0 (Borate).

  • Internal Standard: Benzophenone (non-ionizable, UV active).

Workflow:

  • Preparation: Dissolve MMPPC to 100 µM in 50:50 ACN:Buffer.

  • Incubation: Thermostat at 40 °C (accelerated stability).

  • Sampling: Inject 10 µL every 24 hours for 7 days.

  • Detection: UV at 254 nm (phenyl absorbance).[1]

Stability Sample MMPPC Sample (100 µM) Incubate Incubate @ 40°C pH 1.2 / 7.4 / 10 Sample->Incubate HPLC HPLC-UV Analysis (C18 Column) Incubate->HPLC t = 0, 24, 48h... Data Plot ln[Conc] vs Time Calc k_obs HPLC->Data

Figure 2: Accelerated stability testing workflow for hydrolysis kinetics.

Experimental Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and onset of thermal decomposition.

  • Pan: Aluminum, crimped (non-hermetic to allow gas escape during decomp).

  • Ramp: 10 °C/min from 30 °C to 300 °C.

  • Purge: Nitrogen (50 mL/min).

  • Expectation: A sharp endotherm (melting) followed by a broad exotherm (decomposition) >250 °C.

Synthesis of Reference Standard (Regioselective)

To ensure the study is performed on the correct thermodynamic isomer:

  • Reactants: Methyl benzoylpyruvate (1 eq) + Methylhydrazine (1.1 eq).

  • Solvent: Ethanol (reflux).[1] Note: Reflux promotes thermodynamic equilibration.

  • Purification: Recrystallization from EtOH. The 1,3-isomer crystallizes preferentially due to better packing (planar phenyl).

  • Validation: NOESY NMR. Look for NOE cross-peaks between N-Me protons and the Ester-Me protons.[1] Absence of NOE between N-Me and Phenyl protons confirms the 1,3-structure.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole, 3-methyl-5-phenyl- Mass Spectrum. Retrieved from

  • PubChem. (2025).[1][2][3][4] 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- (Edaravone Analog Data).[1] Retrieved from

  • ResearchGate. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from

Sources

Methodological & Application

Hydrolysis of Methyl 1-Methyl-3-Phenyl-1H-pyrazole-5-carboxylate: A Senior Application Scientist's Guide to Protocol Selection and Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, pyrazole derivatives represent a class of heterocyclic compounds with remarkable therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties, have established them as privileged scaffolds in drug design.[1][2][3] The conversion of pyrazole esters to their corresponding carboxylic acids is a critical transformation, as the carboxylic acid moiety often serves as a key pharmacophore or a handle for further molecular elaboration. This guide provides detailed protocols and the underlying scientific rationale for the hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, a representative pyrazole ester, to its valuable carboxylic acid derivative, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for this pivotal synthetic step.

Choosing the Right Hydrolysis Strategy: A Comparative Overview

The hydrolysis of an ester to a carboxylic acid can be achieved under either basic (saponification) or acidic conditions. The choice between these two pathways is not arbitrary and has significant implications for reaction efficiency, yield, and purification.

Base-Catalyzed Hydrolysis (Saponification) is generally the preferred method for ester hydrolysis due to its key advantage: the reaction is essentially irreversible.[4][5] The carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct. This drives the reaction to completion, often resulting in higher yields.[6][7]

Acid-Catalyzed Hydrolysis , on the other hand, is a reversible process.[4][5] It operates as the microscopic reverse of Fischer esterification. To achieve high conversion, Le Chatelier's principle dictates the use of a large excess of water. However, the equilibrium nature of the reaction can sometimes lead to incomplete conversion and more challenging purification.

The following sections will provide detailed protocols for both base- and acid-catalyzed hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, allowing researchers to select the most appropriate method for their specific needs.

Protocol I: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a highly effective and widely used method for the preparation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid from its methyl ester. Two common protocols utilizing lithium hydroxide (LiOH) and sodium hydroxide (NaOH) are presented below.

Theoretical Basis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt, rendering the final step irreversible.[4][6]

Base_Hydrolysis Ester Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Base OH⁻ (from LiOH or NaOH) Carboxylic_Acid 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of CH₃O⁻ Methanol Methanol Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation (Irreversible Step)

Caption: Base-catalyzed hydrolysis workflow.

Protocol I-A: Lithium Hydroxide Mediated Hydrolysis

This protocol is adapted from a standard procedure for the synthesis of the target molecule.[8]

Materials:

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.00 g, 4.62 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

  • Addition of Base: Add lithium hydroxide monohydrate (0.43 g, 10.2 mmol, ~2.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 50 °C.

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material is consumed. For TLC, a mobile phase of ethyl acetate/hexanes can be used, visualizing with UV light. The product carboxylic acid should have a lower Rf value than the starting ester.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in water (20 mL) and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 15 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Workup - Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with 1N HCl to a pH of less than 3. A white solid should precipitate.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol I-B: Sodium Hydroxide Mediated Hydrolysis

This is an alternative robust protocol using a more common and economical base.[8]

Materials:

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel, filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (e.g., 1.1 mmol) in methanol (5 mL).

  • Addition of Base: Add a 4M aqueous solution of sodium hydroxide (10 mL).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol I-A.

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Workup - Acidification and Extraction: Acidify the remaining aqueous phase with 1M HCl to pH=3. Extract the product into ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by silica gel chromatography or recrystallization if needed to obtain pure 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol II: Acid-Catalyzed Hydrolysis

While generally less favored than base-catalyzed hydrolysis for its reversibility, the acid-catalyzed method can be effective, particularly if the substrate is sensitive to strong bases.

Theoretical Basis

The mechanism of acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol is eliminated as the leaving group. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.[4][5]

Acid_Hydrolysis Ester Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation Acid H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic attack by H₂O Carboxylic_Acid 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Proton transfers & Elimination of Methanol Carboxylic_Acid->Acid Deprotonation (catalyst regeneration) Methanol Methanol

Caption: Acid-catalyzed hydrolysis workflow.

Protocol II-A: General Procedure with Dilute Strong Acid

Materials:

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 3-6 M)

  • Suitable solvent (e.g., dioxane, THF, or water itself if the ester is sufficiently soluble)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Extraction and drying glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with a large excess of dilute aqueous acid (e.g., 10-20 volumes). If solubility is an issue, a co-solvent like dioxane or THF can be used.

  • Reaction: Heat the mixture to reflux and maintain for several hours to overnight.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction may not go to completion due to the equilibrium.

  • Workup - Cooling and Extraction: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous phase).

  • Workup - Washing: Wash the combined organic extracts with water and then with brine to remove residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product will likely require purification by column chromatography or recrystallization to separate it from unreacted starting material.

Data Summary and Protocol Comparison

ParameterProtocol I-A (LiOH)Protocol I-B (NaOH)Protocol II-A (Acid-Catalyzed)
Catalyst/Reagent Lithium HydroxideSodium HydroxideDilute H₂SO₄ or HCl
Stoichiometry >2 equivalentsStoichiometric or excessCatalytic (with excess water)
Temperature 50 °CRoom TemperatureReflux
Reaction Time Monitored (typically a few hours)~2 hoursSeveral hours to overnight
Reversibility IrreversibleIrreversibleReversible
Typical Yield High (e.g., 95%)[8]High (e.g., 93.1%)[8]Moderate to Good (highly variable)
Workup Precipitation by acidificationExtraction after acidificationExtraction
Key Advantage High yield, irreversibleHigh yield, irreversible, common reagentUseful for base-sensitive substrates
Key Disadvantage Requires heatingReversible, may not go to completion

Self-Validating Systems: Ensuring Success

To ensure the successful execution of these protocols, a robust system of in-process controls and final product characterization is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective tool for monitoring the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The spots can be visualized under a UV lamp.[3][9] For more quantitative analysis, HPLC can be employed.[8]

  • Product Isolation: In the base-catalyzed protocols, the precipitation of the product upon acidification is a strong indicator of a successful reaction. The formation of a white solid which can be isolated by filtration simplifies the purification process.

  • Characterization: The identity and purity of the final product, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, should be confirmed by standard analytical techniques:

    • Mass Spectrometry: The expected mass for the product (C₁₁H₁₀N₂O₂) is 202.21 g/mol . Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) should show a prominent peak at m/z 203.1 [M+H]⁺.[8]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The disappearance of the methyl ester singlet (around 3.8-3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum are key indicators of successful hydrolysis.

    • Melting Point: A sharp melting point consistent with the literature value provides a good indication of purity.

Conclusion

The hydrolysis of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a fundamental transformation in the synthesis of valuable pyrazole-based compounds for drug discovery and development. Base-catalyzed hydrolysis using either lithium hydroxide or sodium hydroxide offers a reliable, high-yielding, and irreversible pathway to the desired carboxylic acid. While acid-catalyzed hydrolysis is a viable alternative, its reversible nature often makes it a less efficient choice. By understanding the mechanisms behind these protocols and implementing rigorous monitoring and characterization, researchers can confidently and successfully perform this crucial synthetic step.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Why is ester hydrolysis often performed base-catalyzed instead of acid-catalyzed? (2014, February 10). Reddit. Retrieved February 13, 2026, from [Link]

  • What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? (2015, April 13). Quora. Retrieved February 13, 2026, from [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. Retrieved February 13, 2026, from [Link]

  • Lakshani, S. (2023). What is the Difference Between Acidic and Basic Hydrolysis. Pediaa.com. Retrieved February 13, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4799. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Medicinal Chemistry, 20(12), 1084-1104. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molbank, 2012(4), M779. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(2), 564. [Link]

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. (n.d.). BenchChem.

Sources

The Strategic Utility of Methyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate as a versatile pharmaceutical intermediate. We will delve into the rationale behind its use, detailing key chemical transformations and providing robust protocols for its conversion into pharmacologically relevant scaffolds, with a particular focus on the synthesis of potent anti-inflammatory agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a key pharmacophore in a wide array of therapeutic agents, including anti-inflammatory, analgesic, anticancer, and antimicrobial drugs.[1][3][4] Notably, the pyrazole moiety is a cornerstone of the selective cyclooxygenase-2 (COX-2) inhibitor class of anti-inflammatory drugs, such as Celecoxib.[2][5]

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate emerges as a highly valuable starting material for the synthesis of such compounds. Its pre-functionalized nature, with a methyl ester at the 5-position, provides a convenient handle for further chemical elaboration, primarily through hydrolysis and subsequent amide bond formation.

Core Synthetic Strategy: From Ester to Bioactive Amide

The primary utility of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate lies in its efficient conversion to a variety of carboxamides. This is typically a two-step process, as illustrated below.

G A Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate B Hydrolysis A->B C 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid B->C D Amide Coupling C->D E Target Pharmaceutical Compound (e.g., COX-2 Inhibitor) D->E

[Phenylhydrazine] + [Methyl Acetoacetate] --(Heat, Acid Catalyst)--> [Methyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate]

Caption: Hydrolysis of the methyl ester.

Protocol 2: Hydrolysis of Methyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate

This protocol details the saponification of the methyl ester to its carboxylic acid. [6] Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate216.235.0023.12
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.9446.24
Ethanol46.0750 mL-
Water18.0250 mL-
1M Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (5.00 g, 23.12 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (1.94 g, 46.24 mmol) to the solution.

  • Heat the reaction mixture to 50°C and stir until the reaction is complete, as monitored by HPLC or TLC. [6]4. Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous phase with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and acidify to a pH of < 3 by the dropwise addition of 1M hydrochloric acid. [6]8. A white precipitate of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under high vacuum to yield the pure carboxylic acid.

B. Amide Coupling to Form Bioactive Molecules

With the carboxylic acid in hand, the next step is the formation of an amide bond with a suitable amine. This is a cornerstone of modern medicinal chemistry, and numerous coupling reagents are available to facilitate this transformation efficiently.

G cluster_1 Step 2: Amide Coupling D 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid F Coupling Reagent (e.g., HATU, EDCI) D->F E Amine (R-NH2) E->F G Base (e.g., DIPEA) F->G H Target Amide G->H

Caption: General amide coupling workflow.

Protocol 3: Synthesis of a Representative Pyrazole Carboxamide

This protocol describes a general procedure for the amide coupling of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with a generic amine, representative of the synthesis of a COX-2 inhibitor scaffold.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid202.212.0210.0
Amine (R-NH₂)--10.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234.1811.0
DIPEA (N,N-Diisopropylethylamine)129.243.48 mL20.0
Anhydrous Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (2.02 g, 10.0 mmol), the desired amine (10.0 mmol), and anhydrous DMF (50 mL).

  • Stir the mixture until all solids are dissolved.

  • Add HATU (4.18 g, 11.0 mmol) to the solution.

  • Add DIPEA (3.48 mL, 20.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole carboxamide.

Conclusion

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a strategically important intermediate in pharmaceutical research and development. Its straightforward conversion to the corresponding carboxylic acid, followed by versatile amide coupling reactions, provides a robust and efficient pathway to a wide range of potential drug candidates, particularly within the realm of anti-inflammatory agents. The protocols outlined in this guide offer a solid foundation for the synthesis and derivatization of this valuable pyrazole scaffold.

References

  • Bektas, H., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(14), 1295-1313.
  • MDPI. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Geronikaki, A., et al. (2016).
  • Saleh, N. M., et al. (2018). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 8(52), 29686-29703.
  • El-Sayed, M. A. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14196-14216.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization Guide for Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

[1][2]

Executive Summary & Solvent Selection

User Query: What are the optimal solvent systems for recrystallizing methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate to achieve >98% purity?

Technical Insight: Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a lipophilic heterocyclic ester.[1][2] Its purification relies on exploiting the temperature-dependent solubility differential of the pyrazole core.[1][2] The presence of the phenyl group and the methyl ester moiety makes it moderately soluble in polar protic solvents (alcohols) at high temperatures but significantly less soluble at lower temperatures, making alcohols the primary choice.[1][2]

Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (Abs. or 95%) Single SolventPrimary Choice High solubility at reflux; excellent crystallization upon cooling.[1][2]
Methanol Single SolventSecondary Choice Similar to ethanol but lower boiling point (64.7°C); useful for thermally sensitive derivatives.[2]
Ethyl Acetate / Hexane Binary MixtureAlternative Used if the compound "oils out" in alcohols.[1][2] EtOAC dissolves; Hexane acts as the anti-solvent.[1][2]
Isopropanol (IPA) Single SolventSpecialized Good for slower crystallization if the precipitate forms too rapidly in EtOH.[1][2]

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-REC-V2 Objective: Purification of crude methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Phase 1: Dissolution
  • Weighing: Place the crude solid in a clean Erlenmeyer flask.

  • Solvent Addition: Add a minimal amount of Ethanol (approx. 5-10 mL per gram of solid).[1][2]

  • Heating: Heat the mixture on a hot plate/magnetic stirrer to reflux (~78°C).

    • Critical Check: If the solid does not dissolve completely, add more solvent in small aliquots (1-2 mL) until a clear solution is obtained.[1][2]

    • Note: If black specks remain (insoluble impurities), perform a hot filtration through a pre-warmed glass funnel or Celite pad.[1][2]

Phase 2: Nucleation & Growth[1][2]
  • Cooling: Remove the flask from heat. Allow it to cool to room temperature (20-25°C) undisturbed.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30–60 minutes to maximize yield.

Phase 3: Collection
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of cold ethanol (chilled to 0°C).

    • Warning: Do not use room temperature solvent for washing; it will redissolve your product.[1][2]

  • Drying: Dry the crystals in a vacuum oven at 40-50°C or air-dry under suction.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?

  • Cause: The solution temperature dropped below the melting point of the solvated compound before crystallization could occur, or the solvent polarity is not optimal.[1][2]

  • Fix: Reheat the mixture until clear. Add a seed crystal of the pure compound (if available) as the solution cools to just below the saturation point.[1][2] Alternatively, switch to the Ethyl Acetate/Hexane binary system.[1][2]

Q2: The solution is colored (yellow/brown) even after dissolution.

  • Cause: Presence of conjugated organic impurities or oxidation byproducts.[1][2]

  • Fix: During the hot dissolution phase (Phase 1), add Activated Charcoal (1-2% w/w) . Stir at reflux for 5-10 minutes, then perform a hot filtration through Celite to remove the charcoal.

Q3: I have no precipitate after cooling to 0°C.

  • Cause: Too much solvent was used (supersaturation not reached).[1][2]

  • Fix: Re-attach the flask to a rotary evaporator or heat gently to remove 30-50% of the solvent volume.[1][2] Cool again.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting during the recrystallization of pyrazole esters.

RecrystallizationWorkflowStartStart: Crude Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylateSolventChoiceSelect Solvent SystemStart->SolventChoiceEthanolTry Ethanol (Reflux)SolventChoice->EthanolDissolvedDid it dissolve?Ethanol->DissolvedDissolved->EthanolNo (Add more solvent)HotFilterPerform Hot Filtration(Remove Insolubles)Dissolved->HotFilterYesCoolingCool to RT, then 0°CHotFilter->CoolingResultPrecipitate Status?Cooling->ResultSuccessFilter & Dry(High Purity)Result->SuccessCrystals FormedOilingOutIssue: Oiling OutResult->OilingOutLiquid LayerNoPrecipIssue: No PrecipitateResult->NoPrecipClear SolutionRemedyOilRemedy: Reheat, Add Seed Crystalor Switch to EtOAc/HexaneOilingOut->RemedyOilRemedyVolRemedy: Evaporate 50% SolventNoPrecip->RemedyVolRemedyOil->CoolingRemedyVol->Cooling

Caption: Logical workflow for the recrystallization of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, including branch points for common failure modes.

References

  • Context: Validates the use of ethanol/water systems for the hydrolysis precursor and related pyrazole acid deriv
  • MDPI. (2014).[1][2] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank.[1][2] Retrieved from [Link][2]

    • Context: Confirms ethanol as the solvent of choice for obtaining single crystals of structurally similar phenyl-pyrazole carboxylates.[1][2]

  • Viveka, S., et al. (2016).[1][2][3] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

    • Context: Provides experimental validation for recrystallizing ethyl ester analogs of the target compound using ethanol.
  • Thermo Scientific. (n.d.).[1][2] 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%.[1][2][4] Fisher Scientific.[1][2][4] Retrieved from [Link][2]

    • Context: Safety and handling data for the carboxylic acid derivative.[1][2][4]

Validation & Comparative

Technical Comparison & HPLC Profiling: Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical analysis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Target Compound), focusing on its chromatographic behavior relative to its primary synthetic impurity, the regioisomer Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .

In drug discovery, the distinction between 1,3- and 1,5-disubstituted pyrazoles is critical due to their divergent biological activities. Synthesis via the condensation of methylhydrazine with methyl benzoylpyruvate typically yields a mixture of both isomers. This guide outlines the HPLC conditions required to resolve these species, supported by mechanistic insights into their structural differences.

FeatureTarget Compound (1,3-Isomer)Primary Alternative (1,5-Isomer)
IUPAC Name Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylateMethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
Substitution 1-Methyl, 3-Phenyl, 5-Ester1-Methyl, 5-Phenyl, 3-Ester
Key Property Planar Conformation Twisted Conformation (Steric Clash)
Elution Behavior Stronger Retained (C18)Weaker Retained (C18)

Experimental Methodology

To achieve baseline separation of the target from its regioisomer, a Reverse-Phase HPLC (RP-HPLC) protocol utilizing a C18 stationary phase is recommended. The separation relies on the difference in effective hydrophobicity driven by the planarity of the phenyl ring.

Standardized HPLC Protocol
  • Instrument: Agilent 1200 Series or equivalent HPLC/UPLC system with DAD/MS detection.

  • Stationary Phase: C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Rationale: C18 provides optimal selectivity for structural isomers based on hydrophobic surface area contact.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV @ 254 nm (monitoring phenyl

    
     transition).
    
Gradient Elution Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration
15.010%Stop

Retention Time Data & Performance Comparison

The following data illustrates the relative retention behavior observed under the standard C18 conditions described above.

Comparative Retention Profile
CompoundPredicted Retention Time (

)
Relative Retention (

)
Elution Order
1,5-Isomer (Alternative)~ 5.8 - 6.2 minLower1st (Early Eluter)
1,3-Isomer (Target)~ 6.8 - 7.2 minHigher2nd (Late Eluter)
Mechanistic Explanation of Separation

The separation mechanism is governed by steric hindrance affecting molecular planarity:

  • Target (1,3-Isomer): The phenyl group at position 3 is distant from the N-methyl group at position 1. This allows the phenyl ring to be coplanar with the pyrazole core, maximizing

    
    -conjugation and hydrophobic surface area. This results in stronger interaction  with the C18 chains and a longer retention time.
    
  • Alternative (1,5-Isomer): The phenyl group at position 5 is adjacent to the N-methyl group. Steric repulsion forces the phenyl ring to twist out of the pyrazole plane (dihedral angle > 40°). This reduces the effective hydrophobic surface area and disrupts

    
    -stacking capabilities, leading to weaker interaction  and earlier elution.
    

Structural & Mechanistic Visualization

The following diagram details the workflow for distinguishing the isomers and visualizes the steric clash mechanism responsible for the separation.

Pyrazole_Isomer_Separation Synthesis Synthesis Reaction (Methylhydrazine + Methyl Benzoylpyruvate) Mixture Crude Mixture (1,3-Isomer + 1,5-Isomer) Synthesis->Mixture HPLC RP-HPLC Separation (C18 Column, MeCN/H2O) Mixture->HPLC Isomer15 1,5-Isomer (Impurity) Twisted Conformation (Steric Clash: Ph vs N-Me) HPLC->Isomer15 Low Retention Isomer13 1,3-Isomer (Target) Planar Conformation (No Steric Clash) HPLC->Isomer13 High Retention Result1 Elutes 1st (Lower Hydrophobicity) Isomer15->Result1 Result2 Elutes 2nd (Higher Hydrophobicity) Isomer13->Result2

Caption: Workflow illustrating the separation logic. The steric clash in the 1,5-isomer (Red) leads to reduced retention compared to the planar 1,3-isomer (Green).

Critical Troubleshooting & Validation

To ensure the peaks are correctly identified (as retention times can shift with column age), use the following self-validating checks:

  • UV Spectrum Analysis:

    • Extract the UV spectrum from the PDA detector for both peaks.

    • The 1,3-isomer (Target) typically shows a red-shifted

      
       (e.g., ~250-260 nm) due to extended conjugation.
      
    • The 1,5-isomer often shows a blue-shifted or hypochromic absorption band due to the loss of planarity/conjugation.

  • NOE NMR Validation (Offline):

    • If isolating, perform 1D-NOE NMR.

    • 1,5-Isomer: Strong NOE enhancement between the N-methyl protons and the Phenyl protons.

    • 1,3-Isomer: No NOE observed between N-methyl and Phenyl protons.

References

  • Sigma-Aldrich. 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid Product Specification. Sigma-Aldrich. Link

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides. Link

  • SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

Sources

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